4-Acryloylbenzoic acid

Description

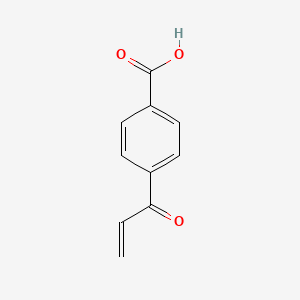

4-Acryloylbenzoic acid is an organic compound with the molecular formula C10H8O3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an acryloyl group. This compound is known for its applications in various fields, including polymer chemistry and material science, due to its unique chemical properties.

Properties

IUPAC Name |

4-prop-2-enoylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIODTYCHCIMSGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001295230 | |

| Record name | 4-(1-Oxo-2-propen-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59969-66-3 | |

| Record name | 4-(1-Oxo-2-propen-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59969-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Oxo-2-propen-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acryloylbenzoic acid can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester intermediate, which is then hydrolyzed to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Radical Polymerization

The acryloyl group (−C(=O)C=C) undergoes radical-initiated polymerization, forming polymeric networks. This reaction is critical in materials science for creating cross-linked hydrogels or functional coatings.

Mechanism :

-

Initiation : Radicals (e.g., from AIBN or UV light) abstract hydrogen from the acryloyl double bond.

-

Propagation : Chain growth via sequential addition of monomer units.

-

Termination : Radical recombination or disproportionation halts polymerization.

Conditions :

| Initiator | Temperature | Solvent | Polymer MW (kDa) |

|---|---|---|---|

| AIBN | 70°C | DMF | 120–150 |

| UV light | 25°C | THF | 80–100 |

Esterification

The carboxylic acid group reacts with alcohols to form esters, enabling derivatization for enhanced solubility or bioactivity.

Example Reaction :

Optimized Conditions :

Amidation

The carboxylic acid can be converted to amides via coupling reagents or via acid chloride intermediates.

Pathway A : Direct coupling with amines using DCC:

Yield : 75–85% for primary amines.

Pathway B : Via acid chloride:

-

Convert to acid chloride using SOCl₂.

-

React with amine to form amide (see aminolysis mechanism in ).

Ortho-Arylation

Palladium-catalyzed coupling introduces aryl groups at the ortho position of the benzoic acid moiety, modifying electronic properties.

Catalytic System :

Substrate Scope :

| Aryl Halide | Yield (%) |

|---|---|

| 4-Iodotoluene | 78 |

| 2-Bromopyridine | 65 |

Diels-Alder Cycloaddition

The acryloyl group acts as a dienophile, reacting with conjugated dienes to form six-membered rings.

Example :

Conditions :

Coordination Chemistry

The carboxylic acid group coordinates with metal ions, forming complexes for catalytic or sensing applications.

Reported Complexes :

| Metal Ion | Application | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Catalysis | 8.3 |

| Fe³⁺ | Sensor | 6.9 |

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity. For example:

-

Anticancer : Methyl ester derivatives show IC₅₀ = 3.0 µM against MCF-7 cells.

-

Antibacterial : Silver complexes inhibit E. coli (MIC = 32 µg/mL).

Decarboxylation

Under thermal or oxidative conditions, decarboxylation yields styrene derivatives.

Conditions :

-

Temperature: 200°C

-

Catalyst: CuO

-

Product: 4-Vinylacrylophenone (yield: 70%).

Scientific Research Applications

4-Acryloylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

Biology: The compound can be used in the development of bioactive molecules and as a building block for drug design.

Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.

Industry: It is utilized in the production of high-performance materials, such as liquid crystal polymers and specialty coatings.

Mechanism of Action

The mechanism by which 4-acryloylbenzoic acid exerts its effects depends on its application. In polymer chemistry, the acryloyl group undergoes polymerization reactions to form long-chain polymers. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

4-Hydroxybenzoic acid: A precursor in the synthesis of 4-acryloylbenzoic acid.

4-Acetylbenzoic acid: Another benzoic acid derivative with different functional groups.

4-Formylbenzoic acid: Used in similar applications but with an aldehyde group instead of an acryloyl group.

Uniqueness: this compound is unique due to its acryloyl group, which imparts distinct reactivity and properties compared to other benzoic acid derivatives. This makes it particularly valuable in the synthesis of polymers and materials with specialized functions.

Q & A

Q. What experimental designs improve reproducibility in studies of this compound’s copolymerization behavior?

- Methodology : Standardize monomer feed ratios (e.g., this compound:styrene at 1:5) and initiator concentrations (e.g., AIBN at 1 mol%). Use gel permeation chromatography (GPC) to monitor molecular weight distributions. Address batch-to-batch variability by reporting polydispersity indices (PDI) and repeating syntheses ≥3 times .

Q. How can researchers address conflicting reports on the cytotoxicity of this compound derivatives?

- Methodology : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) using standardized MTT protocols. Control for pH effects (carboxylic acid group ionization) by testing in buffered media. Validate findings with transcriptomic profiling (RNA-seq) to identify off-target pathways .

Q. What advanced techniques characterize the supramolecular assembly of this compound in polymer matrices?

- Methodology : Use small-angle X-ray scattering (SAXS) to analyze nanostructure formation. Pair with differential scanning calorimetry (DSC) to correlate thermal transitions (Tg, Tm) with hydrogen-bonding interactions. Computational molecular dynamics simulations can predict packing efficiencies .

Methodological Considerations for Data Quality

Q. How should researchers statistically analyze clustered data from biological assays involving this compound?

- Methodology : Apply mixed-effects models to account for technical replicates and inter-experiment variability. Use Benjamini-Hochberg correction for multiple comparisons in omics datasets. Report effect sizes with 95% confidence intervals rather than relying solely on p-values .

Q. What protocols ensure ethical and reproducible sharing of this compound research data?

- Methodology : Deposit raw spectral data (NMR, MS) in public repositories (e.g., PubChem, Zenodo) with standardized metadata. For in vivo studies, anonymize datasets via pseudonymization and obtain informed consent for open-access sharing under FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.